molecular formula C16H22ClN3O2 B1230821 (S)-Renzapride

(S)-Renzapride

货号: B1230821
分子量: 323.82 g/mol
InChI 键: GZSKEXSLDPEFPT-HZMBPMFUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

BRL 24924 的合成涉及几个步骤。一种方法包括在回流乙醇中使 1-氮杂双环[3.3.1]壬烷-4-酮与羟胺和吡啶反应,得到相应的肟。 然后用钠在回流戊醇中还原该肟,得到外消旋体和内消旋体胺的混合物 . BRL 24924 的工业生产方法没有广泛记录,但合成通常涉及标准的有机合成技术和纯化过程。

化学反应分析

BRL 24924 会发生各种化学反应,包括:

科学研究应用

Pharmacological Profile

(S)-Renzapride acts primarily as a full agonist at the 5-hydroxytryptamine type 4 (5-HT4) receptor and a partial antagonist at the 5-HT3 receptor. This dual action enhances gastrointestinal motility, making it a candidate for treating conditions characterized by impaired gut transit.

Key Mechanisms of Action

  • 5-HT4 Receptor Agonism : Promotes gastrointestinal motility and accelerates gastric emptying.
  • 5-HT3 Receptor Antagonism : Reduces nausea and vomiting, providing an antiemetic effect.

Irritable Bowel Syndrome (IBS)

One of the most significant applications of this compound is in managing constipation-predominant irritable bowel syndrome (C-IBS). Clinical studies have demonstrated its effectiveness in improving bowel movement frequency, stool consistency, and reducing abdominal pain.

StudySample SizeDosageDurationOutcomes
George et al. (2008)510 C-IBS patients1, 2, 4 mg daily12 weeksIncreased responder rate for pain relief; improved bowel movement frequency
Pilot Study (2006)17 patients2 mg once or twice daily28 daysReduced gastrointestinal transit time; improved stool consistency

In these studies, this compound was well-tolerated with minimal adverse effects compared to placebo .

Gastrointestinal Motility Disorders

Beyond IBS, this compound has been investigated for other gastrointestinal motility disorders such as gastroparesis and dyspepsia. Its ability to enhance gastric emptying makes it suitable for patients suffering from delayed gastric emptying.

Safety Profile

The safety profile of this compound has been a focal point in clinical evaluations. Studies indicate that it does not prolong cardiac action potentials, reducing concerns about cardiac arrhythmias associated with other prokinetic agents like cisapride . Additionally, it does not significantly interact with cytochrome P450 enzymes, minimizing the risk of drug-drug interactions .

Future Research Directions

Ongoing research is exploring the broader implications of this compound in treating various gastrointestinal conditions. Potential areas include:

  • Cystic Fibrosis : Investigating its role in managing gastrointestinal symptoms associated with cystic fibrosis.
  • Combination Therapies : Assessing its efficacy when used alongside other therapeutic agents to enhance overall treatment outcomes.

相似化合物的比较

BRL 24924 与其他取代苯甲酰胺类似,如甲氧氯普胺和西沙普利德。 它在刺激胃肠道蠕动方面具有独特性,而没有明显的多巴胺受体拮抗作用 . 其他类似的化合物包括:

BRL 24924 因其对 5-HT3 受体的选择性作用及其与其他动力促进剂相比的副作用更少而脱颖而出 .

属性

分子式

C16H22ClN3O2

分子量

323.82 g/mol

IUPAC 名称

4-amino-N-[(4S,5S)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14-/m0/s1

InChI 键

GZSKEXSLDPEFPT-HZMBPMFUSA-N

手性 SMILES

COC1=CC(=C(C=C1C(=O)N[C@H]2CCN3CCC[C@H]2C3)Cl)N

规范 SMILES

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N

同义词

4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide
BRL 24924
BRL-24924
renzapride

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。